molecular formula C13H18O3 B025734 4-Hydroxy-3,5-dipropylbenzoic acid CAS No. 100482-27-7

4-Hydroxy-3,5-dipropylbenzoic acid

Cat. No.: B025734
CAS No.: 100482-27-7
M. Wt: 222.28 g/mol
InChI Key: RRADOGMUVWBEFW-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dipropylbenzoic acid, also known as Propofol Impurity 15 ( 100482-27-7), is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound, with the molecular formula C13H18O3 and a molecular weight of 222.28, serves a critical role in the quality control and regulatory compliance of the anesthetic agent Propofol . It is primarily used for analytical method development (AMD) and method validation (AMV), ensuring the accuracy and reliability of testing procedures . Furthermore, it is a vital tool during the commercial production of Propofol and the preparation of Abbreviated New Drug Applications (ANDA), helping to establish comprehensive impurity profiles . Supplied with detailed characterization data and a Certificate of Analysis (CoA) compliant with stringent regulatory guidelines, this impurity standard guarantees traceability and quality for your research . The product is offered for analytical purposes and is explicitly labeled For Research Use Only. It is not intended for diagnostic or therapeutic human use .

Properties

CAS No.

100482-27-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-hydroxy-3,5-dipropylbenzoic acid

InChI

InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16)

InChI Key

RRADOGMUVWBEFW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1O)CCC)C(=O)O

Canonical SMILES

CCCC1=CC(=CC(=C1O)CCC)C(=O)O

Other CAS No.

100482-27-7

Synonyms

4-hydroxy-3,5-dipropyl-benzoic acid

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of 4-hydroxybenzoic acids exhibit significant antibacterial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.
  • Pharmaceutical Synthesis :
    • The compound serves as an intermediate in synthesizing more complex pharmaceutical molecules. Its ability to undergo acylation reactions allows for the creation of novel compounds with enhanced biological activities .
  • Drug Formulation :
    • As a stabilizing agent in drug formulations, it can enhance the solubility and bioavailability of poorly soluble drugs, making it vital in pharmaceutical development .

Agricultural Applications

  • Pesticide Development :
    • The compound's derivatives are being explored for their potential as environmentally friendly pesticides. Their ability to disrupt bacterial growth can be harnessed to protect crops from bacterial infections without harming beneficial microorganisms .
  • Plant Growth Regulators :
    • Due to its structural similarities with natural plant hormones, it has been investigated for use as a plant growth regulator, promoting healthier growth patterns and increased resistance to pathogens .

Materials Science Applications

  • Polymer Chemistry :
    • This compound can be utilized in synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances durability and resistance to environmental factors .
  • Coatings and Adhesives :
    • The compound's chemical structure lends itself well to creating coatings and adhesives with improved adhesion properties and resistance to moisture .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzoic acid derivatives demonstrated that this compound exhibited significant inhibition against E. coli and Pseudomonas fluorescens. The results indicated a potential application as a natural preservative in food products.

Case Study 2: Agricultural Use

In agricultural trials, formulations containing derivatives of this compound were tested for their effectiveness against common plant pathogens. Results showed a marked reduction in disease incidence, suggesting its viability as a bio-pesticide.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 4-Hydroxy-3,5-dipropylbenzoic acid with structurally related phenolic acids:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
This compound -OH, two propyl groups C₁₃H₁₈O₃ 222.28 High lipophilicity (logP ~4.2*), moderate solubility in organic solvents Limited data; potential synthetic intermediate
4-Hydroxy-3,5-diisopropylbenzoic acid -OH, two isopropyl groups C₁₃H₁₈O₃ 222.28 Higher steric hindrance, lower water solubility than dipropyl analog Used in propofol impurity studies
4-Hydroxybenzoic acid -OH only C₇H₆O₃ 138.12 High water solubility, low logP (~1.3) Antimicrobial, preservative
Artepillin C -OH, two prenyl groups (C₅H₉) C₁₈H₂₂O₃ 298.37 Extremely lipophilic (logP ~6.5*), antioxidant, anti-tumor activity Anti-cancer, anti-inflammatory
Syringaldehyde -OH, two methoxy groups C₉H₁₀O₄ 182.18 Moderate solubility, strong antioxidant capacity Radioprotective, used in cosmetics
3,5-Di-tert-butyl-4-hydroxybenzoic acid -OH, two tert-butyl groups C₁₅H₂₂O₃ 250.33 High steric hindrance, low reactivity Antioxidant in polymers

*Estimated using ChemDraw or similar tools.

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • Propyl vs. Isopropyl : While both this compound and its isopropyl analog share the same molecular formula, the branched isopropyl groups increase steric hindrance, reducing membrane permeability compared to linear propyl chains .
  • Prenyl Groups (Artepillin C) : The longer, unsaturated prenyl groups in Artepillin C significantly enhance lipophilicity and biological activity, enabling interactions with cellular membranes and enzymes .

Antioxidant Capacity :

  • Methoxy groups in syringaldehyde donate electrons, enhancing radical scavenging compared to the electron-neutral propyl groups in the target compound .
  • The single hydroxyl group in this compound limits its antioxidant efficacy relative to dihydroxy analogs like caffeic acid .

Materials Science: Bulky tert-butyl derivatives are used as stabilizers in polymers due to their resistance to oxidation .

Preparation Methods

Mechanism and Reaction Design

The carboxylation of 2,6-dipropylphenol follows a base-mediated pathway, as detailed in the patent US4072707A. The process involves:

  • Formation of the phenolate anion via reaction with sodium hydride (NaH) or lithium hydride (LiH) in a dry dipolar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

  • Carboxylation with carbon dioxide at 70–80°C under atmospheric pressure.

  • Quenching excess hydride with a lower alcohol (e.g., methanol).

  • Acidification to precipitate the final product.

The steric hindrance from the 2,6-dipropyl groups directs carboxylation exclusively to the para position, ensuring high regioselectivity.

Optimized Protocol

A representative procedure adapted from is outlined below:

Parameter Details
Substrate 2,6-Dipropylphenol (0.606 mol)
Base Sodium hydride (1.2 mol, 50% dispersion in mineral oil)
Solvent Dry DMF (175 mL)
Carboxylation CO₂ gas, 70–80°C, 3 hours
Workup Methanol quenching, toluene/water extraction, HCl acidification (pH 2–3)
Yield 90–95%

Key Advantages :

  • Atmospheric pressure conditions avoid specialized equipment.

  • High yields due to excess hydride ensuring complete phenolate formation.

  • Minimal by-products from side reactions (e.g., O-alkylation).

Challenges :

  • Sodium hydride poses handling risks (moisture-sensitive, flammable).

  • DMF decomposition at elevated temperatures may require solvent recycling.

Alkylation of 4-Hydroxybenzoic Acid

Direct Propylation Strategies

An alternative route involves propylation of 4-hydroxybenzoic acid using propylating agents (e.g., propyl bromide) under acidic or microwave-assisted conditions. A modified protocol from achieves this via:

  • Dual alkylation at the 3- and 5-positions using excess propyl alcohol.

  • Microwave irradiation (40–60°C, 500W) with a solid acid catalyst (e.g., sulfonated carbon).

Parameter Details
Substrate 4-Hydroxybenzoic acid (0.89 mol)
Alkylating Agent Propyl alcohol (5 mol)
Catalyst Sulfonated carbon (50 g)
Conditions Microwave, 40–60°C, 1–3 hours
Workup Crystallization at 5–10°C, filtration, drying
Yield 78%

Key Advantages :

  • Microwave irradiation reduces reaction time from days to hours.

  • Solid acid catalysts enable recyclability and minimal waste.

Challenges :

  • Lower yields compared to carboxylation due to competing O-propylation.

  • Requires precise control of stoichiometry to avoid over-alkylation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Carboxylation : 90–95% yield (superior for industrial scale).

  • Alkylation : 78% yield (suitable for lab-scale diversification).

Reaction Conditions

Factor Carboxylation Alkylation
Temperature 70–80°C40–60°C
Pressure AtmosphericAmbient
Catalyst NoneSolid acid
Solvent DMFSolvent-free

Scalability and Cost

  • Carboxylation requires costly NaH and DMF but offers higher throughput.

  • Alkylation uses cheaper reagents but demands catalyst optimization.

Recent Advances and Alternative Approaches

Solvent-Free Carboxylation

Emerging studies propose replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance sustainability. Preliminary results show comparable yields (88–92%) at reduced temperatures (50–60°C).

Enzymatic Propylation

Pilot-scale trials using lipases (e.g., Candida antarctica) in non-aqueous media demonstrate selective O-propylation suppression, improving yields to 85% .

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3,5-dipropylbenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. For example:

Esterification : React 4-hydroxybenzoic acid with propanol under acidic catalysis to form the ester intermediate.

Alkylation : Introduce propyl groups at the 3,5-positions using alkyl halides and Lewis catalysts (e.g., AlCl₃).

Hydrolysis : Convert the ester to the carboxylic acid using NaOH or H₂SO₄.
Optimization strategies include:

  • Monitoring reaction progress via HPLC (e.g., C18 column, 280 nm detection, gradient elution with methanol/water) .
  • Adjusting catalyst ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent) to minimize side products.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference compounds (e.g., syringic acid derivatives ). Key signals include aromatic protons (δ 6.8–7.2 ppm) and propyl chain protons (δ 0.9–1.6 ppm).
  • High-Resolution Mass Spectrometry (HR-ESIMS) : Confirm molecular ion [M-H]⁻ at m/z 237.112 (calculated for C₁₃H₁₈O₃).
  • HPLC Purity Analysis : Use a validated method (e.g., 85:15 methanol/water isocratic elution, retention time ~12 min) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for structurally similar benzoic acid derivatives:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Store at 2–8°C in inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Spill Management : Absorb with silica gel, dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Standardize protocols:
  • DPPH Assay : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent interference.
  • Cellular Models : Use HepG2 cells to measure ROS reduction, normalizing to protein content .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across studies.

Q. What computational and experimental approaches are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS .
  • Docking Studies : Use AutoDock Vina to predict interactions with CYP450 enzymes (e.g., CYP3A4).
  • Stability Profiling : Test hydrolysis in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) over 24 hours .

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition (e.g., α-glucosidase)?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Fluorescence Quenching : Measure binding constants (Kₐ) using tryptophan fluorescence in enzyme active sites .
  • Mutagenesis : Engineer α-glucosidase mutants (e.g., Asp215Ala) to identify critical binding residues.

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